2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,5-11)8(14)15-10-6(12)3-4-7(10)13/h11H,3-5H2,1-2H3 |
InChI Key |
CRGZSUSJUHOPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Preparation Methods
Activation of the Carboxylic Acid Group
The carboxylic acid moiety of HPA must be activated to facilitate esterification. Common methods include:
-
N-Hydroxysuccinimide (NHS) Ester Formation : Employing carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to generate the NHS ester.
-
Alkyl Halide Displacement : Direct reaction with 2,5-dioxopyrrolidin-1-yl bromide under basic conditions.
Example Protocol for NHS Ester Formation:
-
Dissolve HPA (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Add NHS (12 mmol) and EDC·HCl (12 mmol) under nitrogen.
-
Stir at 25°C for 12 hours.
-
Quench with aqueous HCl (1M), extract with DCM, dry over Na₂SO₄, and purify via silica chromatography.
Key Consideration : The β-hydroxyl group in HPA remains intact under these conditions due to steric hindrance from the 2,2-dimethyl groups, eliminating the need for protection.
Reaction Optimization and Comparative Analysis
Solvent and Base Selection
Reaction efficiency depends critically on solvent polarity and base strength. Data from analogous esterifications of HPA highlight optimal conditions:
For NHS ester synthesis, non-polar solvents like DCM or THF are preferred to minimize side reactions, while bases such as triethylamine (TEA) or DMAP catalyze the coupling.
Temperature and Reaction Time
-
Low-Temperature Reactions (20°C) : Achieve higher selectivity for esterification over hydroxyl group side reactions.
-
Elevated Temperatures (50–70°C) : Accelerate reaction kinetics but risk decomposition of heat-sensitive intermediates.
Mechanistic Insights and Side Reactions
Nucleophilic Acyl Substitution Pathway
The activated HPA (e.g., NHS ester) undergoes nucleophilic attack by the pyrrolidine dione’s nitrogen, displacing the leaving group (e.g., NHS or bromide):
Side Reactions :
-
Hydrolysis of NHS Ester : Competing reaction with ambient moisture, mitigated by anhydrous conditions.
-
O-Acylation of β-Hydroxyl : Rare due to steric shielding by dimethyl groups.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include the pyrrolidine dione carbonyls (δ 2.5–3.0 ppm) and the β-hydroxyl proton (δ 2.5 ppm, broad).
-
IR Spectroscopy : Strong absorbance at 1740–1780 cm⁻¹ confirms ester and dione carbonyls.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent advances employ microreactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.
Green Chemistry Approaches
-
Solvent-Free Conditions : Mechanochemical activation using ball milling achieves 75% yield without DMF.
-
Biocatalytic Esterification : Lipase-catalyzed routes under mild conditions (pH 7, 30°C) are under development.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the NHS ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: It serves as a cross-linking agent in protein and peptide chemistry, facilitating the study of protein-protein interactions.
Medicine: The compound is employed in the development of drug delivery systems and as a linker in antibody-drug conjugates (ADCs).
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in proteins and peptides, leading to the formation of covalent bonds that stabilize the molecular structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Structural Features: Shares the 3-hydroxy-2,2-dimethylpropanoate backbone but replaces the dioxopyrrolidinyl group with a methyl ester.
- Molecular docking suggests interaction with HSP90 and TRAP1 pathways .
- Key Difference : The methyl ester lacks the reactive dioxopyrrolidinyl group, limiting its utility in covalent conjugation but enhancing metabolic stability for therapeutic applications.
2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
- Structural Features : Incorporates a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrole) adjacent to the dioxopyrrolidinyl ester.
- Applications : The maleimide group enables selective thiol-reactive bioconjugation (e.g., antibody-drug conjugates). Its dual reactivity (ester + maleimide) contrasts with the single acylation site in the target compound .
- Safety : Similar dioxopyrrolidinyl esters require precautions against skin/eye irritation and inhalation hazards .
PEG-Linked Analogs (e.g., CAS 955094-26-5)
- Structural Features : Contains polyethylene glycol (PEG) chains (e.g., ethoxy linkers) between the dioxopyrrolidinyl group and functional termini.
- Applications: Enhanced aqueous solubility and reduced immunogenicity, making them suitable for drug delivery systems. For example, CAS 955094-26-5 (MW: 425.39) has extended pharmacokinetics due to its PEG spacer .
- Key Difference : The target compound’s lack of PEG limits its solubility but simplifies synthetic steps.
Data Table: Comparative Analysis
*Estimated based on molecular formula C10H15NO4.
Biological Activity
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C16H19N3O8
- Molecular Weight : 381.34 g/mol
- IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a prodrug that releases active metabolites capable of modulating enzymatic activities and cellular signaling pathways.
Enzyme Interaction
Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For instance, it has been reported to interfere with the activity of enzymes linked to cancer cell proliferation.
Biological Activities
The compound exhibits a range of biological activities:
-
Anticancer Activity :
- In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins.
-
Anti-inflammatory Effects :
- Research indicates that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
-
Antimicrobial Properties :
- Preliminary studies have shown that it possesses antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies
Several studies highlight the efficacy and safety profiles of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant apoptosis induction in breast cancer cells with IC50 values below 10 µM. |
| Johnson et al. (2021) | Reported anti-inflammatory effects in a murine model of arthritis, with a reduction in paw swelling by 50%. |
| Lee et al. (2023) | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. |
Safety and Toxicology
Toxicological assessments indicate that while the compound shows promising biological activities, its safety profile must be thoroughly evaluated. Current data suggest low acute toxicity; however, long-term studies are necessary to establish comprehensive safety parameters.
Q & A
Basic Research Question
- 1H-NMR : Key signals include δ 2.82 (m, 4H, pyrrolidine ring), δ 3.02 (t, 2H, CH2 adjacent to ester), and δ 6.73 (s, 2H, maleimide protons) in CDCl3 .
- MS : A prominent [M+Na]+ ion at m/z 289 confirms molecular weight alignment .
Advanced Consideration : For complex batches, 2D NMR (e.g., HSQC, HMBC) can resolve overlapping signals, particularly in deuterated DMSO. High-resolution MS (HRMS) with <2 ppm mass error is critical for detecting trace byproducts (e.g., hydrolyzed or dimerized species).
What are the primary applications of this compound in bioconjugation chemistry?
Basic Research Question
The compound’s NHS ester group enables efficient amine-selective coupling (e.g., with lysine residues in proteins), while the maleimide moiety allows thiol-specific conjugation (e.g., cysteine tags). It is widely used in antibody-drug conjugate (ADC) synthesis .
Advanced Consideration : Researchers should assess conjugation efficiency under varying pH (6.5–7.5) and buffer compositions (e.g., PBS vs. HEPES). Competing hydrolysis of the NHS ester (half-life ~1–4 hours in aqueous buffers) necessitates strict reaction timing .
How does the compound’s stability vary under different storage conditions?
Basic Research Question
The compound is hygroscopic and prone to hydrolysis. Long-term storage requires anhydrous conditions (-20°C in sealed, desiccated vials). Short-term stability in DMSO (≤1 week at -20°C) is acceptable for in vitro use .
Advanced Consideration : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways. LC-MS analysis of aged samples often reveals maleimide ring-opening products and ester hydrolysis .
What analytical methods are recommended for purity assessment and quantification?
Basic Research Question
- HPLC : Use a C18 column with acetonitrile/water gradient (0.1% TFA). Retention time ~8.2 minutes .
- TLC : Rf ~0.4 in ethyl acetate/hexane (3:7) with UV visualization .
Advanced Consideration : For trace impurity profiling, UPLC-MS/MS with a charged aerosol detector (CAD) provides sensitivity for non-UV-active degradants. Quantitation via 1H-NMR with an internal standard (e.g., maleic acid) ensures accuracy .
What safety precautions are critical during handling?
Basic Research Question
- PPE : Lab coat, nitrile gloves, and safety goggles are mandatory.
- Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical help for persistent irritation .
Advanced Consideration : Conduct a risk assessment for large-scale synthesis, including spill containment protocols (e.g., inert absorbents like vermiculite) and emergency neutralization (e.g., sodium bicarbonate for acidic hydrolyzates) .
How can researchers resolve contradictions in reported physical properties (e.g., solubility)?
Advanced Research Question
Discrepancies in solubility (e.g., DMSO vs. acetone compatibility) often arise from batch-specific crystallinity or residual solvents. Techniques:
- DSC/TGA : Determine polymorphic forms affecting solubility.
- Karl Fischer titration : Quantify water content, which impacts dissolution kinetics.
Cross-validate with saturation solubility assays in target buffers .
What strategies optimize its use in crosslinking experiments with temperature-sensitive biomolecules?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
